3-Methoxy-4-(3-oxopropoxy)benzonitrile
Overview
Description
3-Methoxy-4-(3-oxopropoxy)benzonitrile: is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of a methoxy group, a benzonitrile moiety, and a propoxy group with a ketone functionality. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-(3-oxopropoxy)benzonitrile typically involves the reaction of 3-methoxybenzonitrile with an appropriate propoxy reagent under controlled conditions. One common method includes the use of SiCl4/LiI and BF3 as reagents to facilitate the dealkylation and subsequent formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: 3-Methoxy-4-(3-oxopropoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include and .
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles.
Scientific Research Applications
Chemistry: 3-Methoxy-4-(3-oxopropoxy)benzonitrile is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(3-oxopropoxy)benzonitrile is not extensively studied. its chemical reactivity suggests that it can interact with various molecular targets through its functional groups. The methoxy and nitrile groups can participate in nucleophilic and electrophilic reactions, respectively, influencing the compound’s behavior in different chemical environments.
Comparison with Similar Compounds
3-Methoxybenzonitrile: Undergoes similar dealkylation reactions.
4-Methoxybenzonitrile: Shares structural similarities but lacks the propoxy group.
3-Methoxy-4-hydroxybenzonitrile: Contains a hydroxyl group instead of the propoxy group.
Uniqueness: 3-Methoxy-4-(3-oxopropoxy)benzonitrile is unique due to the presence of both a methoxy group and a propoxy group with a ketone functionality
Properties
IUPAC Name |
3-methoxy-4-(3-oxopropoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11-7-9(8-12)3-4-10(11)15-6-2-5-13/h3-5,7H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDJJBDLHZNBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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